

Disodium Azelate: A Versatile Tool for Investigating Cellular Bioenergetics

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Compound of Interest

Compound Name: *Disodium azelate*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the disodium salt of azelaic acid, is emerging as a valuable chemical tool for the investigation of cellular bioenergetics. Azelaic acid, a naturally occurring saturated dicarboxylic acid, is known to modulate mitochondrial function and cellular metabolism.^{[1][2]} These application notes provide a comprehensive overview of the use of **disodium azelate** in cellular bioenergetics research, including its mechanism of action, quantitative effects on key bioenergetic parameters, and detailed experimental protocols.

Mechanism of Action

Disodium azelate, through its active form azelaic acid, exerts its effects on cellular bioenergetics primarily by targeting mitochondrial functions.^[3] It acts as a competitive inhibitor of key enzymes within the mitochondrial respiratory chain, leading to a disruption of oxidative phosphorylation and a subsequent impact on cellular energy production.^[1]

The primary molecular targets of azelaic acid within the mitochondria are:

- NADH dehydrogenase (Complex I)^[1]
- Succinate dehydrogenase (Complex II)^[1]

- Cytochrome c oxidoreductase (Complex III)[1]

Inhibition of these enzymatic complexes disrupts the electron transport chain, leading to a decrease in the proton gradient across the inner mitochondrial membrane and, consequently, a reduction in ATP synthesis.[3] This inhibitory action can induce cytostatic or cytotoxic effects, particularly in cells with a high metabolic rate or those that are more reliant on mitochondrial respiration, such as cancer cells.[3]

Furthermore, at certain concentrations, azelaic acid has been shown to induce mitochondrial biogenesis in skeletal muscle cells through the activation of the CREB-PGC-1 α -ERK1/2 signaling axis.[4] This dual role as both an inhibitor of respiration at high concentrations and a potential stimulator of mitochondrial biogenesis at lower concentrations makes **disodium azelate** a multifaceted tool for studying cellular energy homeostasis.

Quantitative Data on the Bioenergetic Effects of Disodium Azelate

The following tables summarize the quantitative effects of azelaic acid, the active form of **disodium azelate**, on various cellular parameters related to bioenergetics.

Table 1: Effects of Azelaic Acid on Mitochondrial Biogenesis in C2C12 Myotubes

Parameter	Concentration of Azelaic Acid	Incubation Time	Result	Reference
Mitochondrial DNA (mtDNA) Content	50 μ M	24 hours	3.0-fold increase	[4]
Mitochondrial Density	50 μ M	24 hours	2.5-fold increase	[4]

Table 2: Inhibitory Concentrations of Azelaic Acid on Cellular Processes

Parameter	Cell Type	IC50 Concentration	Reference
DNA Synthesis	Neonatal mouse keratinocytes	20 mM	[5]
Cell Viability	3T3 fibroblasts	85.28 µg/mL	[6]

Table 3: General Anti-enzymatic Action of Azelaic Acid

Parameter	Effective Concentration Range	Reference
Inhibition of mitochondrial enzymes	≥ 1 mM (10-3 M)	[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of **disodium azelate** on cellular bioenergetics.

Protocol 1: Assessment of Cellular Respiration using a Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in cultured cells treated with **disodium azelate**.

Materials:

- **Disodium azelate** (or Azelaic Acid)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Cell culture medium
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

- Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
- Adherent cells of interest

Procedure:

- Cell Seeding:
 - Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
 - Incubate overnight in a standard CO₂ incubator at 37°C.
- Sensor Cartridge Hydration:
 - Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
- Cell Treatment:
 - Prepare fresh **disodium azelate** solutions in Seahorse XF Base Medium at various concentrations.
 - Remove the cell culture medium from the wells and wash with pre-warmed Seahorse XF Base Medium.
 - Add the **disodium azelate**-containing medium or control medium to the respective wells.
 - Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
- Seahorse XF Assay:
 - Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) according to the manufacturer's instructions for the Mito Stress Test.
 - Place the cell plate in the Seahorse XF Analyzer.
 - Run the pre-programmed Mito Stress Test protocol.
- Data Analysis:

- Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
- Compare the OCR profiles of **disodium azelate**-treated cells to control cells.

Protocol 2: Quantification of Intracellular ATP Levels

This protocol describes the measurement of ATP levels in cells following treatment with **disodium azelate** using a luciferase-based assay.

Materials:

- **Disodium azelate** (or Azelaic Acid)
- Opaque-walled 96-well plates suitable for luminescence measurements
- Cell culture medium
- ATP Assay Kit (luciferase-based)
- Cell lysis buffer (provided in the ATP assay kit)
- Luminometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in an opaque-walled 96-well plate and incubate overnight.
 - Treat cells with various concentrations of **disodium azelate** or control medium for the desired duration.
- Cell Lysis and ATP Measurement:
 - At the end of the treatment period, remove the medium.
 - Add cell lysis buffer to each well and incubate according to the ATP assay kit manufacturer's protocol to release intracellular ATP.

- Add the luciferase-luciferin reagent to each well.
- Immediately measure the luminescence using a luminometer.
- Data Analysis:
 - Generate an ATP standard curve using the provided ATP standard.
 - Calculate the ATP concentration in each sample based on the standard curve.
 - Normalize the ATP levels to the cell number or protein concentration.
 - Compare the ATP levels in **disodium azelate**-treated cells to control cells.

Protocol 3: Assessment of Mitochondrial Biogenesis

This protocol details a method to quantify changes in mitochondrial DNA (mtDNA) content as an indicator of mitochondrial biogenesis.

Materials:

- **Disodium azelate** (or Azelaic Acid)
- Cell culture reagents
- DNA extraction kit
- Primers for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M)
- qPCR master mix
- Real-time PCR instrument

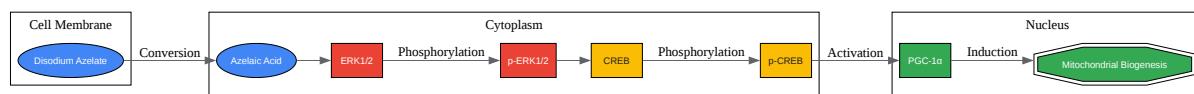
Procedure:

- Cell Treatment:
 - Treat cells with **disodium azelate** or control medium for the desired time (e.g., 24 hours).

- Genomic DNA Extraction:
 - Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers for both the mitochondrial and nuclear genes.
 - Run all samples in triplicate.
- Data Analysis:
 - Calculate the Ct values for both the mitochondrial and nuclear genes.
 - Determine the relative mtDNA content by normalizing the mitochondrial gene Ct value to the nuclear gene Ct value (ΔCt method).
 - Compare the relative mtDNA content in **disodium azelate**-treated cells to control cells.

Visualizations

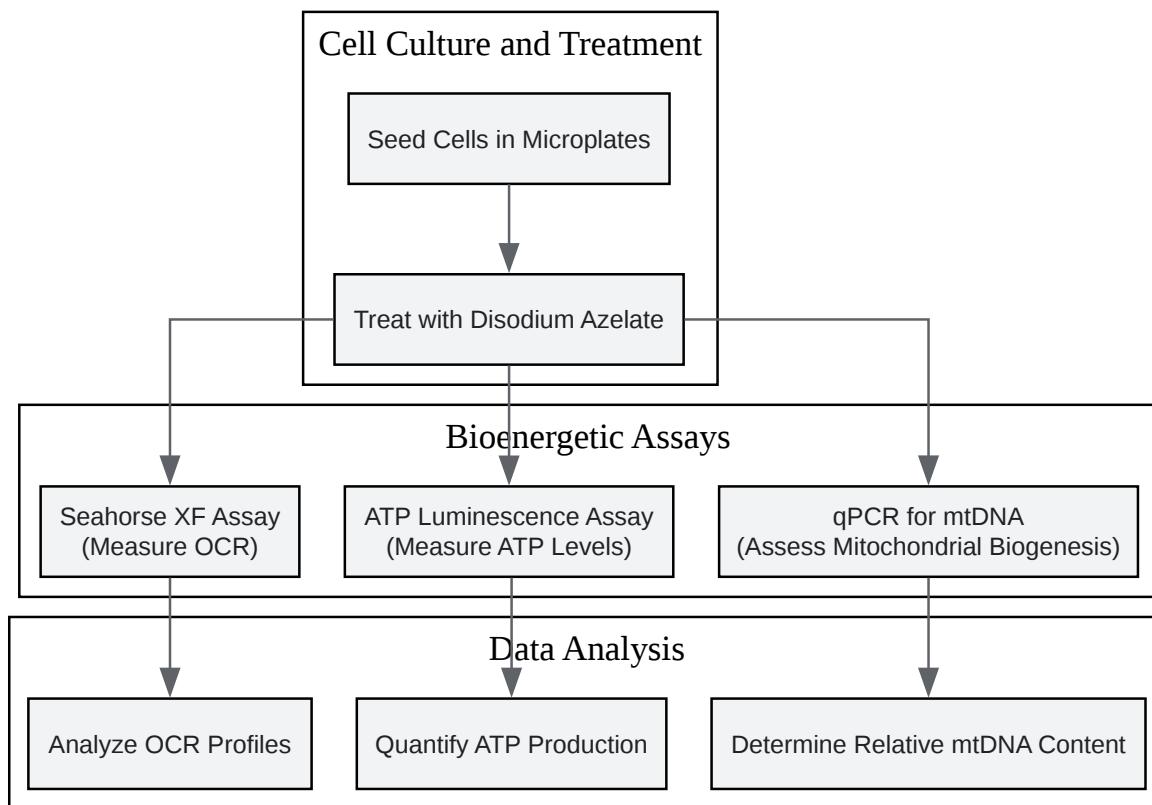
Signaling Pathway of Azelaic Acid-Induced Mitochondrial Biogenesis



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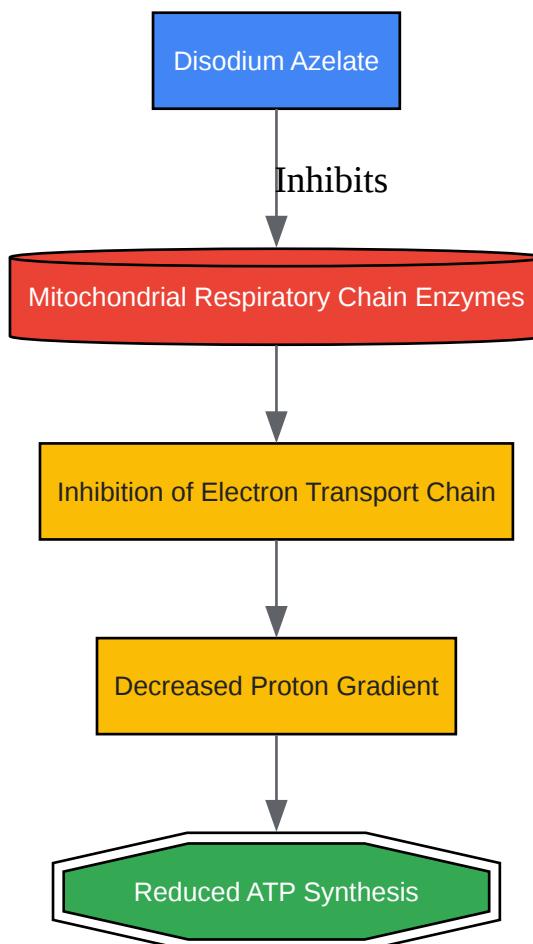
Caption: Signaling pathway of azelaic acid-induced mitochondrial biogenesis.

Experimental Workflow for Investigating Cellular Bioenergetics

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Caption: Experimental workflow for studying cellular bioenergetics.

Logical Relationship of Disodium Azelate's Action on Mitochondria



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Caption: Inhibition of mitochondrial respiration by **disodium azelate**.

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